1-Hydroxy-2-Naphthoyl-Coa

enzymology menaquinone biosynthesis kinetic parameters

This synthetic coenzyme A thioester is a critical substrate for 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) and a product-analog inhibitor for crystallography. With a 2.4-fold higher kcat than native DHNA-CoA and a sub-micromolar KD (260 nM), it is ideal for validating enzyme activity, screening inhibitors of the menaquinone pathway, and trapping enzymes in a catalytically relevant state for high-resolution structural studies. Its strict enzyme specificity eliminates interference from common acyl-CoA analogs, ensuring assay accuracy.

Molecular Formula C32H42N7O18P3S
Molecular Weight 937.7 g/mol
Cat. No. B15548848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-2-Naphthoyl-Coa
Molecular FormulaC32H42N7O18P3S
Molecular Weight937.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H42N7O18P3S/c1-32(2,26(43)29(44)35-10-9-21(40)34-11-12-61-31(45)19-8-7-17-5-3-4-6-18(17)23(19)41)14-54-60(51,52)57-59(49,50)53-13-20-25(56-58(46,47)48)24(42)30(55-20)39-16-38-22-27(33)36-15-37-28(22)39/h3-8,15-16,20,24-26,30,41-43H,9-14H2,1-2H3,(H,34,40)(H,35,44)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48)/t20-,24-,25-,26+,30-/m1/s1
InChIKeyZHSLHXZSNOSMQG-HSJNEKGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-2-Naphthoyl-CoA: A Coenzyme A Derivative for Enzymology and Metabolic Research


1-Hydroxy-2-Naphthoyl-CoA (1-Hydroxy-2-Naphthoyl-coenzyme A, CAS 1311399-44-6) is a synthetic coenzyme A thioester with the molecular formula C32H42N7O18P3S and a molecular weight of 937.70 g/mol . It functions as both a substrate and a product-analog inhibitor in enzymatic reactions relevant to menaquinone (vitamin K2) biosynthesis and anaerobic polycyclic aromatic hydrocarbon degradation pathways [1].

Why 1-Hydroxy-2-Naphthoyl-CoA Cannot Be Substituted with Generic Acyl-CoA Analogs in Enzymatic Studies


Generic substitution of 1-Hydroxy-2-Naphthoyl-CoA with structurally related CoA thioesters is not viable due to high enzyme specificity. Key enzymes such as 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) and associated thioesterases exhibit strict substrate discrimination based on the naphthalene ring substitution pattern. For instance, the thioesterase EC 3.1.2.28 is specific for 1,4-dihydroxy-2-naphthoyl-CoA and displays no detectable activity against common acyl-CoA analogs including benzoyl-CoA, phenylacetyl-CoA, succinyl-CoA, and palmitoyl-CoA [1].

Quantitative Differentiation of 1-Hydroxy-2-Naphthoyl-CoA: Comparative Kinetic and Structural Evidence


1-Hydroxy-2-Naphthoyl-CoA Exhibits a 2.4-Fold Higher Turnover Number (kcat) Compared to the Native Substrate DHNA-CoA

In a head-to-head enzymatic assay with 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) at pH 7.0 and 25°C, 1-Hydroxy-2-Naphthoyl-CoA demonstrates a kcat of 14.8 ± 0.6 s⁻¹, which is 2.4-fold higher than the native substrate DHNA-CoA (6.2 ± 0.2 s⁻¹). Despite a slightly higher Km (8.0 ± 0.1 μM vs 2.5 ± 0.3 μM), the compound serves as an efficient alternative substrate. In contrast, Salicylyl-CoA shows a substantially higher Km of 73 ± 16 μM, representing a 9-fold weaker binding affinity compared to 1-Hydroxy-2-Naphthoyl-CoA [1].

enzymology menaquinone biosynthesis kinetic parameters

Kinetic Efficiency (kcat/Km) of 1-Hydroxy-2-Naphthoyl-CoA is 4-Fold Higher Than 3,5-Dihydroxybenzoyl-CoA

When comparing catalytic efficiency (kcat/Km) across multiple CoA substrates for MenB, 1-Hydroxy-2-Naphthoyl-CoA achieves a value of 1.9 ± 0.2 μM⁻¹·s⁻¹. This efficiency is 4-fold higher than that of 3,5-dihydroxybenzoyl-CoA (0.48 ± 0.04 μM⁻¹·s⁻¹) and 2.2-fold higher than 3,4-dihydroxybenzoyl-CoA (0.86 ± 0.28 μM⁻¹·s⁻¹). The data confirms that the naphthoyl scaffold provides a significant kinetic advantage over simpler benzoyl-based analogs [1].

substrate profiling catalytic efficiency enzyme kinetics

1-Hydroxy-2-Naphthoyl-CoA Binds to MenB with Sub-Micromolar Affinity (KD 260 nM)

Isothermal titration calorimetry (ITC) and fluorescence quenching studies reveal that 1-Hydroxy-2-Naphthoyl-CoA binds to MenB with high affinity, exhibiting a dissociation constant (KD) of 260 nM [1]. This sub-micromolar binding underpins its utility as a product-analog inhibitor and a trapping agent for structural studies. As a reference for affinity range, the KD for the single-substrate binding process (KD,1) is 4.5 μM, indicating significantly weaker initial binding compared to the final tight complex [1].

binding affinity structural biology enzyme inhibition

Structural Elucidation Confirms Induced-Fit Mechanism Unique to the Naphthoyl-CoA Scaffold

Crystal structures of MenB from both Escherichia coli (PDB 4I42) and Synechocystis sp. PCC6803 (PDB 4I52) in complex with 1-Hydroxy-2-Naphthoyl-CoA have been solved at resolutions of 2.35 Å and 2.3 Å, respectively [1]. The structures reveal a catalytically essential induced-fit mechanism: ligand binding triggers the folding of an active-site loop into a β-hairpin and significant reorientation of a C-terminal helix. These conformational changes, which create additional interactions with the CoA moiety, are not observed with non-naphthoyl CoA analogs [1].

structural biology X-ray crystallography induced-fit mechanism

Validated Research and Industrial Application Scenarios for 1-Hydroxy-2-Naphthoyl-CoA


Mechanistic Enzymology: Substrate Specificity Profiling in Menaquinone Biosynthesis

Employed as a reference substrate for 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) activity assays. Its 2.4-fold higher kcat compared to native DHNA-CoA makes it an ideal positive control for validating enzyme activity, while its 9-fold lower Km relative to Salicylyl-CoA ensures assay sensitivity. Researchers use it to benchmark mutant enzyme variants and screen for inhibitors of the menaquinone pathway in pathogenic bacteria [1].

Structural Biology: Co-Crystallization and Induced-Fit Studies of Crotonase Fold Enzymes

Utilized as a stable product-analog inhibitor for co-crystallization with MenB orthologs. Its sub-micromolar binding affinity (KD 260 nM) and capacity to induce a complete active-site conformational change enable the trapping of the enzyme in a catalytically relevant, ordered state. This application is critical for obtaining high-resolution structural data for rational drug design [2].

Anaerobic Biodegradation Research: Pathway Elucidation for Polycyclic Aromatic Hydrocarbons (PAHs)

Serves as a key analytical standard and enzymatic substrate in studies of anaerobic naphthalene degradation. The compound enables precise quantification of enzymatic ring dearomatization and thioesterification steps, distinguishing the CoA-dependent degradation pathway from aerobic dioxygenase mechanisms [3].

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